molecular formula C21H40N4O5 B14200476 L-Isoleucyl-L-alanyl-L-leucyl-L-leucine CAS No. 918661-77-5

L-Isoleucyl-L-alanyl-L-leucyl-L-leucine

Cat. No.: B14200476
CAS No.: 918661-77-5
M. Wt: 428.6 g/mol
InChI Key: OHKYXQYJKTYSHQ-WOYTXXSLSA-N
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Description

L-Isoleucyl-L-alanyl-L-leucyl-L-leucine is a tetrapeptide composed of the amino acids isoleucine, alanine, and leucine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-alanyl-L-leucyl-L-leucine can be achieved through peptide coupling reactions. One common method involves the use of tert-butoxycarbonyl (Boc) or trifluoroacetyl protection of amino groups. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) .

Industrial Production Methods

Industrial production of this tetrapeptide may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. SPPS involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin to obtain the desired peptide.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-alanyl-L-leucyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the amino or carboxyl groups, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the peptide. Substitution reactions can result in alkylated or acylated derivatives.

Scientific Research Applications

L-Isoleucyl-L-alanyl-L-leucyl-L-leucine has several scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition or antimicrobial activity.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-alanyl-L-leucyl-L-leucine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or modulate cellular signaling pathways by interacting with receptors or other proteins. The exact mechanism depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

    L-Leucyl-L-isoleucine: Another dipeptide with similar amino acid composition but different sequence.

    L-Alanyl-L-leucyl-L-isoleucine: A tripeptide with a different sequence of the same amino acids.

    L-Seryl-L-isoleucyl-L-alanyl-L-seryl-L-isoleucine: A pentapeptide with additional serine residues.

Uniqueness

L-Isoleucyl-L-alanyl-L-leucyl-L-leucine is unique due to its specific sequence and combination of amino acids, which may confer distinct biological activities and properties compared to other similar peptides. Its specific arrangement of amino acids can influence its interaction with molecular targets and its overall stability and solubility.

Properties

CAS No.

918661-77-5

Molecular Formula

C21H40N4O5

Molecular Weight

428.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C21H40N4O5/c1-8-13(6)17(22)20(28)23-14(7)18(26)24-15(9-11(2)3)19(27)25-16(21(29)30)10-12(4)5/h11-17H,8-10,22H2,1-7H3,(H,23,28)(H,24,26)(H,25,27)(H,29,30)/t13-,14-,15-,16-,17-/m0/s1

InChI Key

OHKYXQYJKTYSHQ-WOYTXXSLSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N

Origin of Product

United States

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